molecular formula C21H25NO3 B2659846 [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate CAS No. 387841-93-2

[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate

Cat. No.: B2659846
CAS No.: 387841-93-2
M. Wt: 339.435
InChI Key: CLUSUUYFQZVSHB-UHFFFAOYSA-N
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Description

[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate is an organic compound that features a complex structure with both carbamoyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenyl isocyanate with methyl 4-tert-butylbenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or toluene at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-5-15-6-12-18(13-7-15)22-19(23)14-25-20(24)16-8-10-17(11-9-16)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSUUYFQZVSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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